(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid

Description

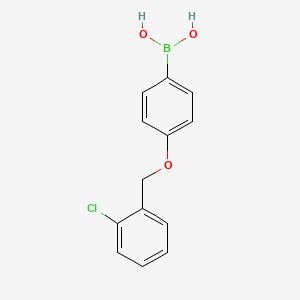

(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid (CAS: 871125-95-0) is an aryl boronic acid with the molecular formula C₁₃H₁₂BClO₃ and a molecular weight of 262.50 g/mol . Its structure consists of a phenyl ring substituted at the 4-position with a boronic acid group (-B(OH)₂) and a (2-chlorobenzyl)oxy group (-O-CH₂-C₆H₄-Cl-2). The compound is stored under dry conditions at 2–8°C and carries GHS warnings for skin/eye irritation and respiratory sensitivity .

Propriétés

IUPAC Name |

[4-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAUPLTZVSARIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655846 | |

| Record name | {4-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-90-5 | |

| Record name | {4-[(2-Chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(4-((2-Chlorobenzyl)oxy)phenyl)boronic acid, a boronic acid derivative, has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. The compound's structure includes a boronate group that is capable of reversible covalent binding with enzymes, making it a candidate for drug development and enzyme inhibition.

Chemical Structure and Properties

The molecular formula for this compound is C13H12BClO3, and its structure features a phenyl ring substituted with a chlorobenzyl ether and a boronic acid group. This configuration allows for significant reactivity in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in pharmaceuticals.

| Property | Details |

|---|---|

| Molecular Formula | C13H12BClO3 |

| Molecular Weight | 265.49 g/mol |

| Functional Groups | Boronic acid, chlorobenzyl ether |

| Key Reactions | Suzuki-Miyaura coupling |

Biological Activity

Research indicates that compounds containing boronic acids exhibit various biological activities, including:

- Enzyme Inhibition : The boronate group can form reversible covalent bonds with diols in active sites of enzymes. This property is being explored for developing inhibitors against various targets, including proteases and kinases.

- Anticancer Potential : Some studies suggest that boronic acids may have anticancer effects due to their ability to interfere with cancer cell signaling pathways. The structural modifications in this compound may enhance its selectivity and potency against specific cancer types .

- Inflammation Modulation : Similar compounds have shown promise in modulating inflammatory responses, potentially providing therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has focused on the binding affinity of this compound with various enzymes. For instance, studies have demonstrated that the compound can effectively inhibit certain serine proteases, which play critical roles in inflammation and cancer progression.

- In Vivo Efficacy : In animal models, derivatives of boronic acids have shown significant reduction in tumor size when administered at optimized doses. These findings indicate the potential for this compound as part of a therapeutic regimen for cancer treatment .

- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Importantly, no significant toxicity was observed at therapeutic doses in preliminary studies, making it a promising candidate for further development .

Comparaison Avec Des Composés Similaires

Positional Isomers

The chlorine substitution on the benzyl group and the position of the benzyloxy group on the main phenyl ring significantly influence physicochemical properties and activity:

- Solubility : The benzyloxy group increases hydrophobicity, which may reduce aqueous solubility compared to simpler boronic acids.

Simpler Chlorophenyl Boronic Acids

Simpler analogs like 4-chlorophenylboronic acid (CAS: 1679-18-1, MW: 156.57 g/mol) lack the benzyloxy group, leading to distinct properties:

| Property | This compound | 4-Chlorophenylboronic Acid |

|---|---|---|

| Molecular Weight | 262.50 | 156.57 |

| LogP (Predicted) | Higher (due to benzyloxy group) | Lower |

| Reactivity in Couplings | Enhanced (electron-withdrawing Cl) | Moderate |

| Solubility | Likely lower (hydrophobic benzyloxy) | Higher aqueous solubility |

The benzyloxy group in the target compound adds steric bulk, which may hinder permeability compared to 4-chlorophenylboronic acid .

Comparison with Complex Aryl Boronic Acids

Antiproliferative Boronic Acids

highlights boronic acids with extended aromatic systems:

| Compound | Structure | IC₅₀ (µM) | Solubility in RPMI Medium |

|---|---|---|---|

| 6-Hydroxynaphthalen-2-yl boronic acid | Naphthyl + hydroxyl | 0.1969 | No precipitation |

| Phenanthren-9-yl boronic acid | Phenanthrenyl | 0.2251 | No precipitation |

| [4-(4-Propan-2-yloxyphenyl)phenyl] boronic acid | Biphenyl + isopropyloxy | N/A | Precipitates |

- Extended aromatic systems (e.g., naphthyl, phenanthrenyl) enhance π-π stacking but may reduce membrane permeability.

Tubulin Polymerization Inhibitors

Boronic acid-containing cis-stilbenes (e.g., compounds 13c and 13d ) inhibit tubulin polymerization with IC₅₀ values of 21–22 µM and antiproliferative IC₅₀ values of 0.48–2.1 µM . Replacing hydroxyl groups with boronic acids in combretastatin analogs improves activity, suggesting the target compound’s boronic acid could enhance binding to biological targets compared to carboxylic acid derivatives.

Physicochemical and Functional Comparisons

Solubility and Reactivity

- Precipitation Issues : Bulky substituents (e.g., isopropyloxy in compound 2) cause precipitation in culture media, whereas smaller groups like benzyloxy may mitigate this .

- Boronic Acid vs. Esters : Unlike prochelators (e.g., BSIH, BHAPI) with boronic esters, the target compound’s free boronic acid is more reactive in cross-couplings but less stable in aqueous environments .

Electronic Effects in Cross-Couplings

- The electron-withdrawing chlorine in the target compound may activate the boronic acid for Suzuki reactions, similar to 4-chlorophenylboronic acid , which achieves 62–65% yields in functionalization reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.